

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Fenchone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Fenchone

Cat. No.: B1675204

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchone, a bicyclic monoterpene ketone, is a naturally occurring compound found in various essential oils, notably from fennel. It is recognized for its characteristic camphor-like aroma and is utilized in the flavor and fragrance industries. Beyond its sensory attributes, **(+)-Fenchone** and its derivatives have garnered significant interest in the scientific community for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **(+)-Fenchone**, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical characteristics, spectroscopic data with analyses, and relevant experimental protocols. Furthermore, it visually represents the biosynthetic pathway of fenchone to facilitate a deeper understanding of its natural origin.

Chemical Identity

Identifier	Value
IUPAC Name	(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
Synonyms	d-Fenchone, (1S)-(+)-Fenchone
CAS Number	4695-62-9 [1]
Molecular Formula	C ₁₀ H ₁₆ O [1]
Molecular Weight	152.23 g/mol [1]
InChI	InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 [1]
InChIKey	LHXDLQBQYFFVNW-XCBNKYQSSA-N [1]
SMILES	C[C@]12CC--INVALID-LINK--C(C2=O)(C)C

Physicochemical Properties

The physical and chemical properties of **(+)-Fenchone** are summarized in the table below, providing essential data for its handling, formulation, and application in various research and development contexts.

Property	Value	Reference
Physical State	Oily liquid	
Color	Colorless to pale yellow	
Odor	Camphor-like	
Melting Point	5-7 °C	
Boiling Point	192-194 °C at 760 mmHg	
Density	0.940-0.948 g/cm ³ at 20 °C	
Refractive Index (n _D ²⁰)	1.460-1.467	
Solubility	Insoluble in water; Soluble in ethanol, ether, and most organic solvents	
Optical Rotation ([α] _D)	+58° to +68°	

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **(+)-Fenchone** provide detailed information about its molecular structure.

¹H NMR (CDCl₃):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.03	s	3H	CH ₃
1.10	s	3H	CH ₃
1.30	s	3H	CH ₃
1.40-2.10	m	6H	CH ₂ , CH
2.25	t	1H	CH

¹³C NMR (CDCl₃):

Chemical Shift (ppm)	Assignment
20.4	CH ₃
25.0	CH ₃
25.3	CH ₃
25.8	CH ₂
31.8	CH ₂
45.4	C
48.9	C
50.1	CH
219.8	C=O

Infrared (IR) Spectroscopy

The IR spectrum of **(+)-Fenchone** shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2965-2875	Strong	C-H stretching (alkane)
1745	Strong	C=O stretching (ketone)
1460	Medium	C-H bending (CH ₂)
1380	Medium	C-H bending (CH ₃)

Mass Spectrometry (MS)

The mass spectrum of **(+)-Fenchone** exhibits a molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion (M^+): $m/z = 152$
- Major Fragments: $m/z = 137, 124, 109, 95, 81$ (base peak), 69, 55, 41

The fragmentation is initiated by the ionization of the ketone oxygen, followed by cleavage of the bicyclic ring system. The base peak at m/z 81 is a common fragment for bicyclic monoterpenes.

Experimental Protocols

Determination of Boiling Point (Adapted from ASTM D1078)

This protocol outlines a standard method for determining the boiling range of a volatile organic liquid like **(+)-Fenchone**.

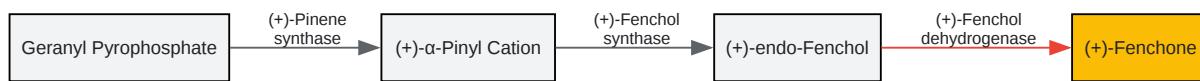
Apparatus:

- Distillation flask (e.g., 125 mL)
- Condenser
- Adapter
- Graduated cylinder (100 mL) for receiving the distillate
- Calibrated thermometer
- Heating mantle or oil bath
- Boiling chips

Procedure:

- Measure 100 mL of the **(+)-Fenchone** sample into the distillation flask.
- Add a few boiling chips to the flask to ensure smooth boiling.

- Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.
- Ensure all connections are secure.
- Begin heating the flask at a controlled rate. The goal is to have the first drop of distillate fall from the condenser at a rate of 4-5 mL per minute.
- Record the temperature at which the first drop of distillate falls into the graduated cylinder. This is the initial boiling point.
- Continue to record the temperature as the distillation proceeds.
- The final boiling point is the maximum temperature observed during the distillation.


Safety Precautions:

- Perform the distillation in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Never distill to dryness, as this can lead to the formation of explosive peroxides.

Mandatory Visualization

Biosynthesis of Fenchone

The following diagram illustrates the biosynthetic pathway of fenchone, starting from geranyl pyrophosphate. This pathway involves a series of enzymatic reactions, including cyclization and dehydrogenation steps.

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **(+)-Fenchone** from Geranyl Pyrophosphate.

Chemical Reactivity and Stability

(+)-Fenchone is a relatively stable compound under normal conditions. As a ketone, it can undergo reactions typical of this functional group, such as reduction to the corresponding alcohol (fenchol) and reactions at the α -carbon. It is a flammable liquid and should be stored away from heat and open flames.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of **(+)-Fenchone**. The tabulated data, spectroscopic analyses, and experimental protocols offer a valuable resource for researchers and professionals engaged in work with this versatile monoterpenene. The visualization of its biosynthetic pathway further enriches the understanding of its natural origins. As research into the biological activities of **(+)-Fenchone** and its derivatives continues to expand, a solid understanding of its fundamental properties is crucial for advancing its potential applications in drug development and other scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Fenchone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1675204#fenchone-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com